molecular formula C6H4BrClO2S B2554732 Methyl 5-bromo-2-chlorothiophene-3-carboxylate CAS No. 1243475-64-0

Methyl 5-bromo-2-chlorothiophene-3-carboxylate

Cat. No.: B2554732
CAS No.: 1243475-64-0
M. Wt: 255.51
InChI Key: ZBSUORCZXUIQQM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific chemical structure and the biological system in which it is present. Factors such as the compound’s solubility, stability, and reactivity would all play a role .

The action environment of the compound would also depend on various factors, including the pH of the environment, the presence of other compounds, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives followed by esterification. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in specialized reactors to handle the reactive intermediates safely .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 5-bromo-2-chlorothiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-chlorothiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other aromatic systems. This uniqueness makes it valuable in specific chemical reactions and applications where thiophene derivatives are preferred .

Properties

IUPAC Name

methyl 5-bromo-2-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUORCZXUIQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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